4-Chloro-2-nitrophenol
Overview
Description
4-Chloro-2-nitrophenol is a type of chloronitrophenols (CNPs) and is widely used in the synthesis of dyes, drugs, and pesticides . It can also be used to produce 2-Amino-4-chloro-phenol . It has become a major group of environmental pollutants and has been detected in various industrial effluents .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrophenol involves several steps. One method involves the hydrolysis of 2,5-Dichloronitrobenzene with 8% aqueous sodium hydroxide at 120 – 130℃ under pressure . Another method involves a radical coupling reaction using Phenol 1, tert-Butyl nitrite 2a, H2O, and THF .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-nitrophenol is C6H4ClNO3 . Its molecular weight is 173.554 . The IUPAC Standard InChI is InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H .Chemical Reactions Analysis
4-Chloro-2-nitrophenol can undergo various chemical reactions. For instance, it can be reduced to 2-Amino-4-chloro-phenol . In a Gram-negative bacterium, it can be degraded via the 1,2,4-benzenetriol pathway .Physical And Chemical Properties Analysis
4-Chloro-2-nitrophenol is a solid substance . It has a density of 1.6±0.1 g/cm3 . Its boiling point is 242.5±20.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Decontamination and Adsorption Studies
4-Chloro-2-nitrophenol (4C2NP) has been widely studied for its decontamination from aqueous solutions. Research by Mehrizad and Gharbani (2014) demonstrated the effective use of graphene in adsorbing 4C2NP from solutions, highlighting the material's potential in environmental cleanup applications. This study provided insights into the equilibrium, kinetic, and thermodynamic aspects of 4C2NP adsorption by graphene, emphasizing its feasibility and efficiency (Mehrizad & Gharbani, 2014).
Advanced Oxidation Processes for Degradation
Saritha et al. (2007) compared various Advanced Oxidation Processes (AOPs) for degrading 4C2NP, a common pollutant in drug and pesticide wastes. This study highlighted the effectiveness of different AOPs, such as UV/Fenton and UV/TiO2, in degrading 4C2NP, offering valuable insights into cost-effective and efficient methods for treating wastewater containing this compound (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Anaerobic Degradation Studies
The feasibility of anaerobic degradation of 4C2NP in simulated wastewater was explored by Sreekanth et al. (2009). Using hybrid upflow anaerobic sludge blankets, they investigated the degradation of 4C2NP under thermophilic conditions. This research contributes to understanding the biodegradation of chloronitroaromatic pollutants in wastewater treatment processes (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
Catalytic Degradation and Nanotechnology
Gharbani and Mehrizad (2014) investigated the catalytic ozonation of 4C2NP using nanosized ZnO. They found that the presence of the ZnO catalyst significantly enhanced the degradation efficiency of 4C2NP, especially at lower pH levels. This study sheds light on the potential of nanotechnology in improving the efficiency of catalytic processes for environmental remediation (Gharbani & Mehrizad, 2014).
Environmental and Ecotoxicological Impacts
A study by Zieris, Feind, and Huber (1988) on the long-term effects of 4-nitrophenol in an outdoor synthetic aquatic ecosystem revealed significant disruptions in the balance of aquatic species and physicochemical characteristics. This study underscores the ecotoxicological impacts of nitrophenols on aquatic environments, contributing to the understanding of their environmental risks (Zieris, Feind, & Huber, 1988).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIFTLPLKCTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058996 | |
Record name | 4-Chloro-2-nitrophenol | |
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Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Chloro-2-nitrophenol | |
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Vapor Pressure |
0.00778 [mmHg] | |
Record name | 4-Chloro-2-nitrophenol | |
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Product Name |
4-Chloro-2-nitrophenol | |
CAS RN |
89-64-5 | |
Record name | 4-Chloro-2-nitrophenol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=89-64-5 | |
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Record name | 4-Chloro-2-nitrophenol | |
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Record name | 4-CHLORO-2-NITROPHENOL | |
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Record name | Phenol, 4-chloro-2-nitro- | |
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Record name | 4-Chloro-2-nitrophenol | |
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Record name | 4-chloro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.752 | |
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Record name | 4-CHLORO-2-NITROPHENOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438LQ62WNH | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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